molecular formula C6H4Cl3N3O2 B1586795 3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid CAS No. 32889-74-0

3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid

Cat. No. B1586795
CAS RN: 32889-74-0
M. Wt: 256.5 g/mol
InChI Key: KBWNOFMJVVPCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04087431

Procedure details

To a reaction flask containing 200 milliliters of water at the boiling point was added 26.1 grams (0.1 mole) of tetrachloropicolinic acid, 4.1 grams (0.103 mole) of sodium hydroxide in 25 milliliters of water and 3.47 grams (0.105 mole) of hydrazine. The reaction mixture was stirred under reflux for 30 minutes. An additional 4.1 grams (0.103 mole) of sodium hydroxide in 25 milliliters of water was slowly added to the reaction mixture over a 25 minute period and the mixture refluxed for 45 minutes. The reaction mixture was cooled to room temperature and 25 milliliters of 5 Normal hydrochloric acid was added thereto. The solid 3,5,6-trichloro-4-hydrazinopicolinic acid (as the mono-hydrate), which precipitated was recovered by filtration in a yield of 22.9 grams (83.5 percent of theoretical) and melted at 166°-168° C.
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([Cl:11])=[C:4](Cl)[C:3]=1[Cl:13].[OH-].[Na+].[NH2:16][NH2:17].Cl>O>[Cl:11][C:5]1[C:6]([C:8]([OH:10])=[O:9])=[N:7][C:2]([Cl:1])=[C:3]([Cl:13])[C:4]=1[NH:16][NH2:17] |f:1.2|

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.47 g
Type
reactant
Smiles
NN
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
5
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid 3,5,6-trichloro-4-hydrazinopicolinic acid (as the mono-hydrate), which precipitated
FILTRATION
Type
FILTRATION
Details
was recovered by filtration in a yield of 22.9 grams (83.5 percent of theoretical) and melted at 166°-168° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC(=C(C1NN)Cl)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.